

# Synonyms and IUPAC name for 2-Amylpyridine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Pentylpyridine

Cat. No.: B1580524

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## An In-Depth Technical Guide to 2-Pentylpyridine

This guide provides a comprehensive overview of **2-pentylpyridine**, also known as 2-amylpyridine, tailored for researchers, scientists, and professionals in drug development. It covers the compound's nomenclature, physicochemical properties, synthesis protocols, and applications, with a focus on its role as a synthetic intermediate.

## Nomenclature and Identification

The compound is systematically named under IUPAC conventions, with several common synonyms used in commercial and laboratory settings.

- IUPAC Name: **2-pentylpyridine**[\[1\]](#)
- Synonyms: 2-Amylpyridine, 2-n-Pentylpyridine, Pyridine, 2-pentyl-[\[1\]](#)[\[2\]](#)[\[3\]](#)
- CAS Number: 2294-76-0[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Physicochemical and Spectroscopic Data

The physical and chemical properties of **2-pentylpyridine** are summarized below. This data is critical for its handling, application in synthesis, and analytical characterization.

## Table 1: Physicochemical Properties of 2-Pentylpyridine

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>15</sub> N	[1][2][4]
Molecular Weight	149.23 g/mol	[1][4]
Appearance	Colorless to pale yellow liquid	[1][4]
Boiling Point	102-107 °C (at 760 mm Hg)	[1]
Density	0.895 - 0.901 g/mL (at 25 °C)	[1][4]
Refractive Index	1.485 - 1.491 (at 20 °C)	[1][4]
Flash Point	79.4 °C (175.0 °F) - closed cup	[4]
Solubility	Moderately soluble in water; soluble in organic solvents	

**Table 2: Spectroscopic Data Summary for 2-Pentylpyridine**

Technique	Key Data Points	Source(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ (ppm): ~8.5 (d, 1H, pyridine-H6), ~7.6 (t, 1H, pyridine-H4), ~7.1 (m, 2H, pyridine-H3, H5), ~2.8 (t, 2H, -CH <sub>2</sub> -py), ~1.7 (m, 2H), ~1.3 (m, 4H), ~0.9 (t, 3H, -CH <sub>3</sub> )	[1][5]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm): ~162.6, ~149.2, ~136.2, ~122.7, ~120.8 (pyridine carbons); ~38.4, ~31.6, ~29.6, ~22.5, ~14.0 (pentyl carbons)	[1][6][7]
Mass Spec. (EI)	Major m/z peaks: 93 (100%), 106 (23%), 149 (M <sup>+</sup> )	[1][8][9]

## Synthesis and Purification

**2-Pentylpyridine** is typically synthesized via the alkylation of a 2-picoline derivative. The following protocol is a representative example based on the well-established method of lateral lithiation followed by reaction with an electrophile.

## Experimental Protocol: Synthesis via Lithiation of 2-Picoline

This procedure describes the synthesis of **2-pentylpyridine** by reacting the lithiated species of 2-picoline with a suitable four-carbon electrophile, such as 1-bromobutane.

Materials:

- 2-Picoline (1.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
- 1-Bromobutane (1.1 eq)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- **Reaction Setup:** Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried, three-neck round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
- **Deprotonation:** Cool the flask to -78 °C using a dry ice/acetone bath. Add 2-picoline to the THF. Slowly add n-butyllithium dropwise via the dropping funnel, maintaining the temperature below -70 °C. A deep red or orange color indicates the formation of the picolylithium anion. Stir the mixture at this temperature for 1 hour.

- **Alkylation:** Add 1-bromobutane dropwise to the solution, again ensuring the temperature remains at  $-78\text{ }^{\circ}\text{C}$ . After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Quenching:** Cool the reaction mixture to  $0\text{ }^{\circ}\text{C}$  in an ice bath and slowly quench by adding saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic phase over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil via fractional distillation under reduced pressure to yield pure **2-pentylpyridine**.

## Applications in Research and Drug Development

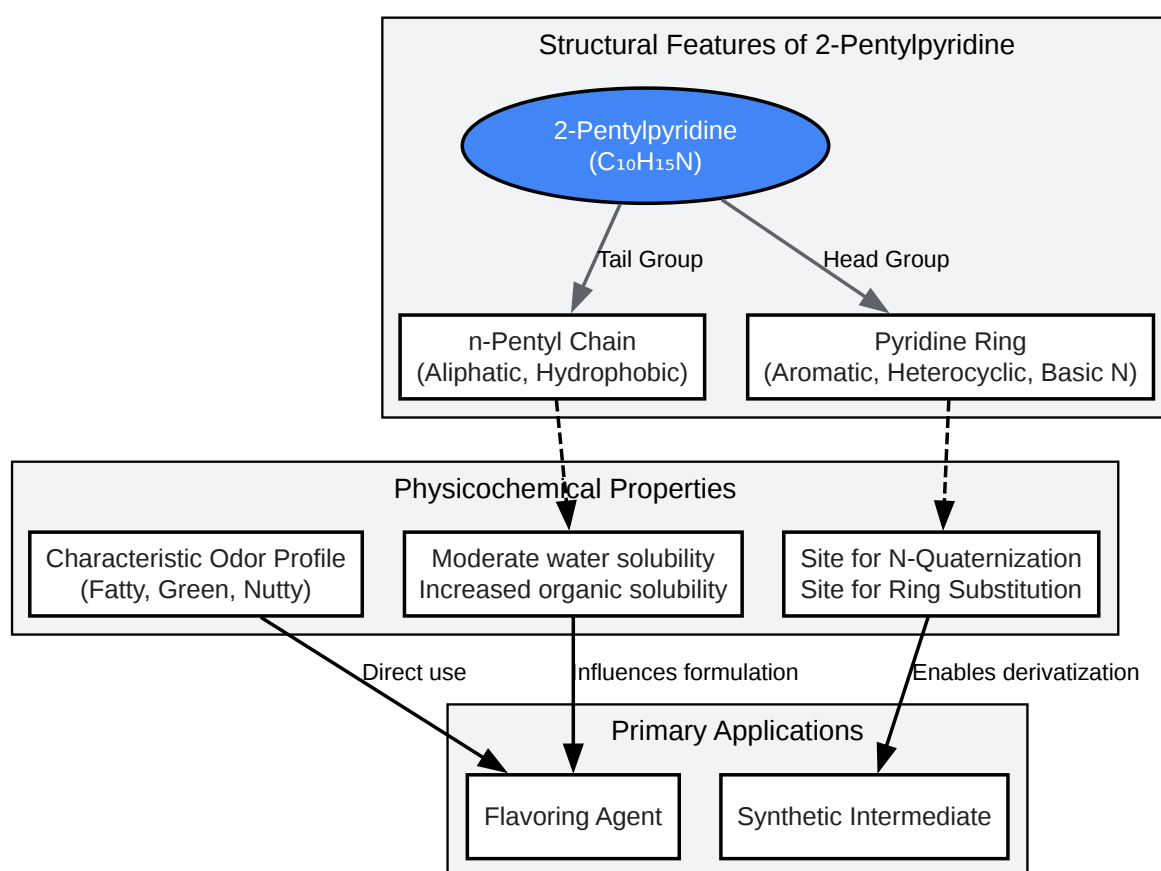
While the pyridine nucleus is a common scaffold in pharmaceuticals, the primary applications of **2-pentylpyridine** are not as a direct bioactive agent but rather as a versatile building block and flavoring agent.

- **Synthetic Intermediate:** The compound's structure, featuring a nucleophilic pyridine ring and a modifiable alkyl side chain, makes it a valuable precursor for more complex molecules. The nitrogen atom can be quaternized or oxidized, and the pyridine ring can undergo electrophilic substitution, providing routes to a wide range of derivatives for screening in drug discovery programs.
- **Flavor and Fragrance Industry:** **2-Pentylpyridine** is recognized as a flavoring agent. It is a naturally occurring component in some foods, such as roasted peanuts and fried beef, contributing to their characteristic savory, nutty, and green notes.<sup>[8]</sup>
- **Material Science:** Pyridine derivatives are used in the synthesis of polymers and ligands for catalysis. The pentyl group imparts lipophilicity, which can be useful for tuning the solubility and electronic properties of resulting materials.

It is important to distinguish **2-pentylpyridine** from other simple pyridine derivatives like the aminopyridines, which have demonstrated a much broader range of direct biological activities and are found in numerous approved drugs.

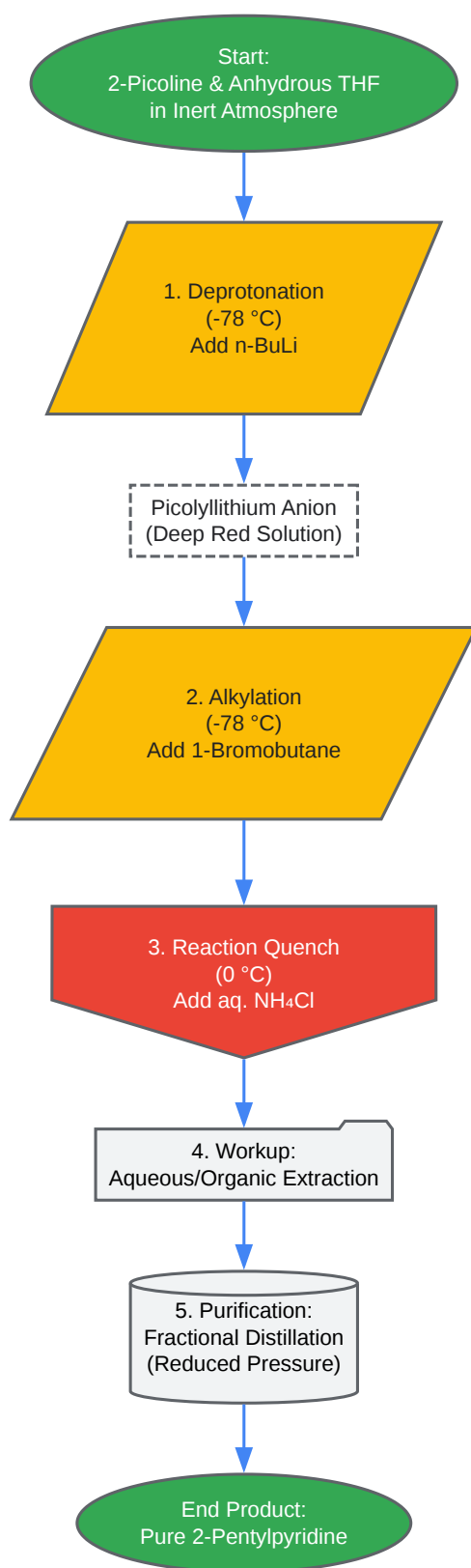
## Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key conceptual and experimental workflows related to **2-pentylpyridine**.



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Caption: Structure-Property-Application relationship for **2-Pentylpyridine**.



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Caption: Experimental workflow for the synthesis of **2-Pentylpyridine**.

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## References

- 1. 2-Pentylpyridine | C<sub>10</sub>H<sub>15</sub>N | CID 16800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine, 2-pentyl- [webbook.nist.gov]
- 3. Pyridine, 2-pentyl- [webbook.nist.gov]
- 4. 2-pentyl pyridine, 2294-76-0 [thegoodscentcompany.com]
- 5. spectrabase.com [spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Showing Compound 2-Pentylpyridine (FDB013469) - FooDB [foodb.ca]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Synonyms and IUPAC name for 2-Amylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580524#synonyms-and-iupac-name-for-2-amylpyridine]

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